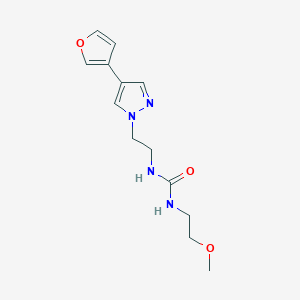
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, also known as FPU-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anticancer Properties
The compound has shown promise as a potential anticancer agent. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Cardiovascular Applications
Researchers have explored the compound’s impact on cardiovascular health. It may influence blood pressure regulation, vascular function, and endothelial health. Investigations into its potential as a vasodilator or cardioprotective agent are ongoing .
Neuroprotection and Neurodegenerative Diseases
Preliminary studies suggest that this compound could have neuroprotective effects. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Its application in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease warrants further exploration .
Antimicrobial Activity
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has demonstrated antimicrobial properties against various pathogens. Researchers have investigated its potential as an antibacterial, antifungal, and antiviral agent. These findings open avenues for drug development and combating infectious diseases .
Metabolic Disorders and Insulin Sensitivity
The compound may impact glucose metabolism and insulin sensitivity. Studies have explored its effects on insulin signaling pathways and glucose uptake. Investigating its potential in managing diabetes and related metabolic disorders is crucial .
Skin Health and Dermatological Applications
Due to its anti-inflammatory and antioxidant properties, this compound could find applications in dermatology. Researchers have studied its effects on skin aging, wound healing, and inflammatory skin conditions. Topical formulations may enhance skin health .
Chemoinformatics and Drug Discovery
Beyond its biological applications, researchers use chemoinformatics tools to analyze its physicochemical properties, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. Such insights aid in rational drug design and discovery .
IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics
Propriétés
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-19-7-4-15-13(18)14-3-5-17-9-12(8-16-17)11-2-6-20-10-11/h2,6,8-10H,3-5,7H2,1H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYQLWDZPUKHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

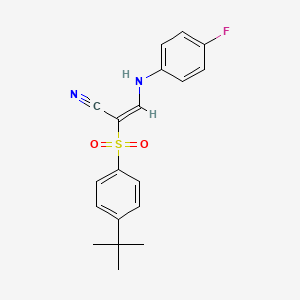
![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)

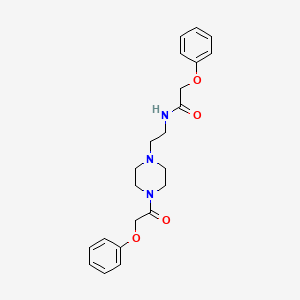
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
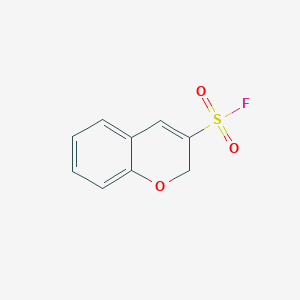
![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
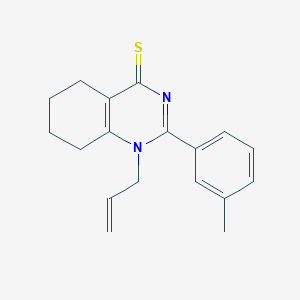
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)